2-碘-3-硝基萘

描述

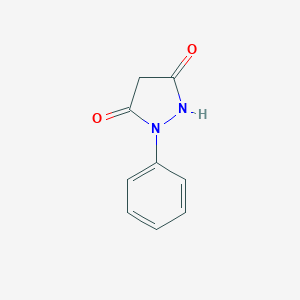

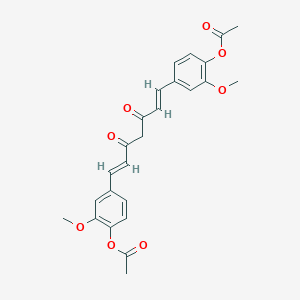

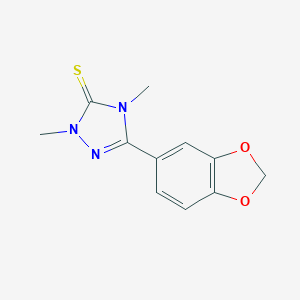

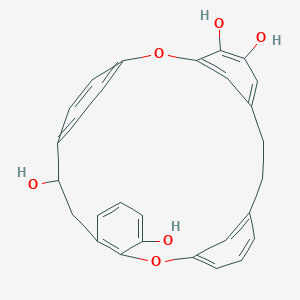

Molecular Structure Analysis The molecular structure and intramolecular interactions of nitronaphthalene derivatives have been explored, revealing the presence of centrosymmetric dimer associations and anti conformations around triple bonds. These structural features are crucial for understanding the molecular structure of 2-Iodo-3-nitronaphthalene (Rodríguez & Tejedor, 2002).

Chemical Reactions and Properties 1-Nitronaphthalene demonstrates photosensitized reactions in aqueous solutions, indicating potential for complex chemical reactions involving electron transfer and radical species formation (Brigante et al., 2010). Additionally, superelectrophilic activation in the presence of aluminum chloride leads to selective reactions with benzene and cyclohexane, showcasing its reactivity and the influence of external conditions on chemical behavior (Zhu et al., 2018).

Physical Properties Analysis The gas-phase reaction of naphthalene with N2O5 to form nitronaphthalenes and the formation of hydroxyl radicals by irradiated nitronaphthalene in solution illustrate significant physical properties, including reaction rates with various radicals and photolysis pathways. These studies provide insights into the atmospheric behavior and environmental impact of nitronaphthalene derivatives (Pitts et al., 1985), (Sur et al., 2011).

Chemical Properties Analysis The photoreduction of 2-nitronaphthalene and the atmospheric chemistry involving reactions with OH and NO3 radicals, N2O5, and O3 reveal critical chemical properties such as reaction mechanisms, mutagenic activities, and photodegradation pathways. These studies shed light on the environmental fate and potential health impacts of nitronaphthalene compounds (Obi et al., 1973), (Atkinson et al., 1989).

科学研究应用

电池应用:1-硝基萘已被用作镁储备电池的阴极材料,展示出改进的还原效率(Thirunakaran et al., 1996)。

光反应:1-硝基萘的光化学已被研究为大气水中单线态氧和自由基的潜在来源,表明其在环境化学中的作用(Brigante et al., 2010)。

促癌物研究:由萘与N2O5反应形成的硝基萘被研究为促癌物,能够在动物体内代谢形成其他有害化合物(Pitts et al., 1985)。

光还原研究:已经对2-硝基萘在2-丙醇中的光还原进行了研究,揭示了其在特定条件下的化学行为(Obi et al., 1973)。

大气化学:2-甲基-1-硝基萘在大气化学中的作用,特别是其作为主要损失过程的光解,已被研究以预测环境中的硝基芳烃浓度(Arey et al., 1990)。

毒性评估:对1-硝基萘的研究揭示了其对啮齿动物的急性肝毒性和肺毒性,肺是主要的靶器官(Sauer et al., 1997)。

电子态分析:1-硝基萘的电子态已经确定,通过能量耗散研究解释了其发光行为(Mikula et al., 1972)。

酶促还原:研究表明,大鼠肝脏提取物可以将2-硝基萘还原为危害较小的化合物,而不会积累有害的中间体(Poirier & Weisburger, 1974)。

光解反应:已经对硝基萘衍生物在自然太阳辐射下的气相大气化学进行了研究,以了解它们对环境的影响(Atkinson et al., 1989)。

作用机制

Target of Action

Nitronaphthalene derivatives are known to interact with electronically excited triplet states .

Biochemical Pathways

The ultrafast isc and the subsequent changes in electronic states suggest potential impacts on photochemical processes .

Result of Action

The compound’s ability to undergo ultrafast isc suggests it may influence processes dependent on electronic state transitions .

Action Environment

Factors such as light exposure could potentially influence the compound’s photoexcitation and isc processes .

属性

IUPAC Name |

2-iodo-3-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6INO2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12(13)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLBDBRAOAFURG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649854 | |

| Record name | 2-Iodo-3-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102153-71-9 | |

| Record name | 2-Iodo-3-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride](/img/structure/B12379.png)

![[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B12390.png)